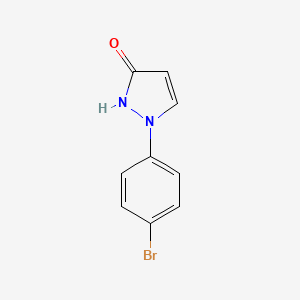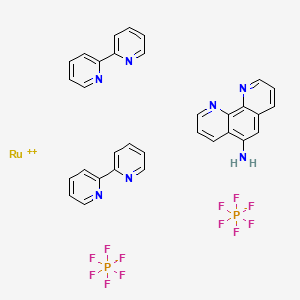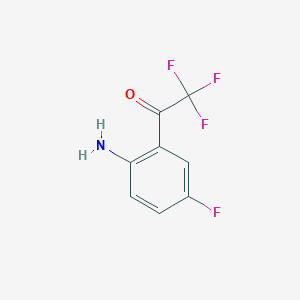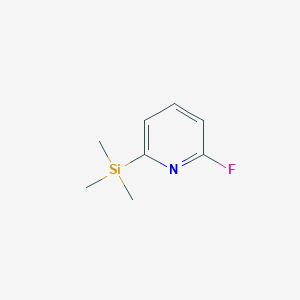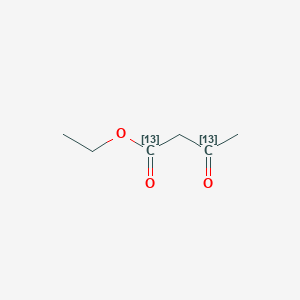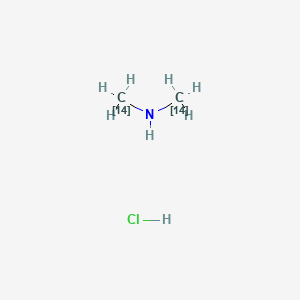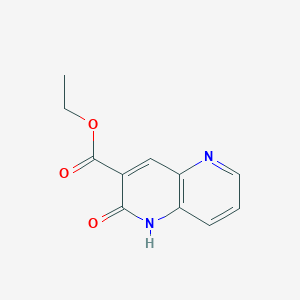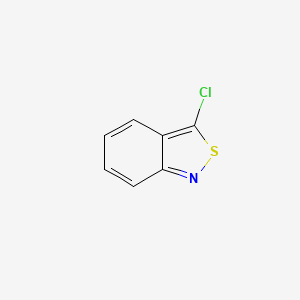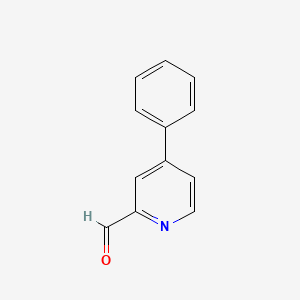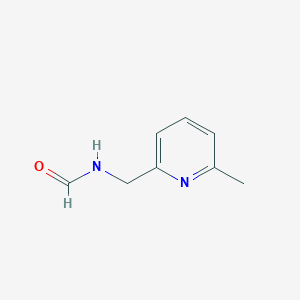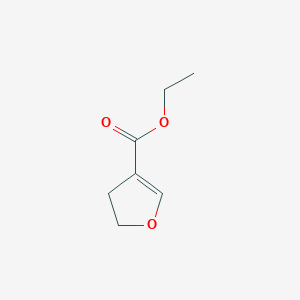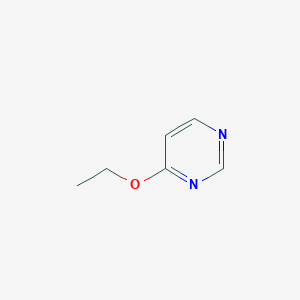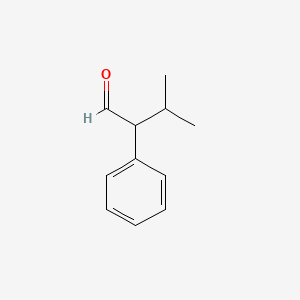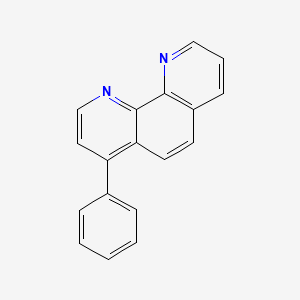
4-Phenyl-1,10-phenanthroline
描述
4-Phenyl-1,10-phenanthroline is a heterocyclic organic compound that belongs to the phenanthroline family. It is characterized by the presence of a phenyl group attached to the 4th position of the 1,10-phenanthroline structure. This compound is known for its chelating properties and is widely used in coordination chemistry, forming stable complexes with various metal ions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1,10-phenanthroline typically involves the Skraup reaction, which is a classical method for preparing phenanthroline derivatives. The process begins with the condensation of glycerol with o-phenylenediamine in the presence of sulfuric acid and an oxidizing agent such as arsenic acid or nitrobenzene The reaction proceeds through the formation of acrolein, which then cyclizes to form the phenanthroline core
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as catalyst-free and solvent-free conditions, are being explored to make the process more environmentally friendly .
化学反应分析
Types of Reactions: 4-Phenyl-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the phenyl ring or the phenanthroline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include substituted phenanthrolines, quinone derivatives, and reduced phenanthroline compounds .
科学研究应用
作用机制
The mechanism of action of 4-Phenyl-1,10-phenanthroline primarily involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through coordination bonds with the nitrogen atoms in the phenanthroline ring. These metal complexes can participate in various redox reactions, photophysical processes, and catalytic cycles. The molecular targets and pathways involved depend on the specific metal ion and the application being studied .
相似化合物的比较
1,10-Phenanthroline: The parent compound without the phenyl group.
2,2’-Bipyridine: Another chelating ligand with similar coordination properties but different structural features.
4,7-Diphenyl-1,10-phenanthroline: A derivative with phenyl groups at both the 4th and 7th positions, offering different steric and electronic properties.
Uniqueness: 4-Phenyl-1,10-phenanthroline is unique due to the presence of the phenyl group at the 4th position, which can influence its electronic properties and reactivity. This structural modification can enhance its ability to form stable metal complexes and its applicability in various fields, including photochemistry and medicinal chemistry .
属性
IUPAC Name |
4-phenyl-1,10-phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2/c1-2-5-13(6-3-1)15-10-12-20-18-16(15)9-8-14-7-4-11-19-17(14)18/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRWUSWJYHBQNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC4=C(C3=NC=C2)N=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20490282 | |
| Record name | 4-Phenyl-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20490282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62366-01-2 | |
| Record name | 4-Phenyl-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20490282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Amino-3-[4-(benzyloxy)phenoxy]-2-propanol](/img/structure/B1625677.png)
